1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione
CAS No.: 620932-37-8
Cat. No.: VC21381398
Molecular Formula: C22H25NO4
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620932-37-8 |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.4g/mol |
| IUPAC Name | 1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindole-2,3-dione |
| Standard InChI | InChI=1S/C22H25NO4/c1-14(2)10-11-27-18-9-8-16(12-19(18)26-4)13-23-20-15(3)6-5-7-17(20)21(24)22(23)25/h5-9,12,14H,10-11,13H2,1-4H3 |
| Standard InChI Key | ULTKLUDXBAAYRX-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC |
Introduction
1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione is a synthetic organic compound belonging to the class of indoline derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The structure of this compound features an indoline core with a benzyl group at the 1-position and an isopentyloxy group at the 4-position of the benzyl ring, contributing to its unique chemical and biological properties.
Synthesis of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione
The synthesis of this compound involves several key steps, starting from commercially available materials such as 4-hydroxybenzaldehyde, isopentyl bromide, and 7-methylindoline-2,3-dione. The synthesis process requires controlled conditions to optimize yield and purity, including the use of appropriate solvents and catalysts.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis begins with the preparation of necessary starting materials, such as isopentylated benzaldehyde derivatives.
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Condensation Reaction: The indoline core is then attached to the benzyl group through a condensation reaction.
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Purification: Final purification steps are crucial to achieve high purity of the compound.
Biological Activities and Potential Applications
Indoline derivatives, including 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione, have been explored for their potential anticonvulsant and neuroprotective properties. The compound's interactions with biological targets are crucial for understanding its mechanism of action, which may involve binding to specific enzymes or receptors.
Potential Applications:
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Neuroprotection: Potential use in treating neurological disorders due to its neuroprotective properties.
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Anticonvulsant Therapy: May be explored for managing seizure disorders.
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Drug Development: Its unique structure makes it a candidate for further modification and optimization in drug design.
Research Findings and Future Directions
Research on 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione is ongoing, with studies focusing on its biological activities and potential therapeutic applications. Future research should aim to elucidate its precise mechanism of action and explore its efficacy in various disease models.
Research Challenges:
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Mechanism Elucidation: Understanding how the compound interacts with biological targets is essential for its development.
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Toxicity and Safety: Comprehensive toxicity studies are needed to ensure safety for potential human use.
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Optimization: Structural modifications may enhance its pharmacokinetic properties and efficacy.
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